Nicotine sulphate

Description

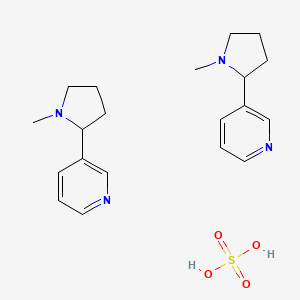

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)pyridine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H14N2.H2O4S/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;1-5(2,3)4/h2*2,4,6,8,10H,3,5,7H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECQULMJVNSKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS. | |

| Record name | NICOTINE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water and alcohol, All salts are soluble in water, alcohol, and ether /Nicotine salts/, Solubility in water: good | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.15 AT 20 °C (SOLID), Relative density (water = 1): 1.15 | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978. | |

| Record name | NICOTINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978. | |

| Record name | NICOTINE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 14.5 | |

| Record name | NICOTINE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystalline solid, White crystals | |

CAS No. |

65-30-5 | |

| Record name | NICOTINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes on heating | |

| Details | NIOSH; International Chemical Safety Cards. Nicotine Sulfate. CAS NO 65-30-5. ICSC No 0520. September 4, 1997. Washington, DC: Center Disease Control, NIOSH. Available from, as of Jul 29, 2009: https://www.cdc.gov/niosh/ipcs/nicstart.html | |

| Record name | NICOTINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Trajectories in Nicotine Sulphate Research and Development

Early Scientific Recognition and Characterization of Nicotine (B1678760) Derivatives

The scientific journey of nicotine sulphate begins with the recognition and isolation of nicotine itself. Nicotine is an organic compound naturally found in plants of the Nicotiana genus. The genus was named Nicotiana in honor of Jean Nicot de Villemain, a French ambassador who introduced tobacco to France in the 1560s lgcstandards.comwikipedia.orgnih.govresearchgate.net. While tobacco use for ceremonial and social functions dates back to ancient times, its chemical identity remained elusive for centuries.

A significant milestone occurred in 1828 when German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann successfully isolated nicotine from tobacco leaves, thereby recognizing it as a distinct chemical compound lgcstandards.com. This isolation paved the way for understanding nicotine's chemical properties, including its nature as a dibasic nitrogenous base that readily forms salts with acids wikipedia.org.

Beyond nicotine, tobacco plants contain other naturally occurring alkaloids, such as anabasine (B190304), nornicotine (B190312), and anatabine (B1667383) lgcstandards.com. Early research also identified that some of these related alkaloids, when converted into their sulfate (B86663) salts, found specific applications. For instance, anabasine sulphate was utilized as an insecticide in the former Soviet Union until the 1970s, indicating an early interest in the pesticidal properties of nicotine-related sulfate compounds lgcstandards.com. The first laboratory synthesis of nicotine, described in the early 1900s, further advanced the chemical understanding and potential manipulation of this alkaloid wikipedia.orgnih.gov.

Evolution of Research Interest in this compound as a Chemical Agent

The insecticidal properties of nicotine were recognized and exploited long before the specific formulation of this compound. As early as 1690, tobacco extracts and pure nicotine were used as insecticides wikipedia.org. This historical usage laid the foundation for developing more refined and stable forms of nicotine-based pesticides.

The development of this compound represents a specific advancement in harnessing nicotine's potency as an agricultural tool. At some point in history, sulfur was combined with tobacco liquid to create this compound, an effective insecticide vicksburgpost.com. This formulation offered a more stable and concentrated form compared to simple tobacco extracts.

Research interest in this compound as a chemical agent grew with its adoption in various sectors. It became a significant component in agricultural practices, particularly in horticulture, with notable use in Norway during the 1950s dukeupress.edu. Its efficacy in controlling a wide range of insect pests, such as aphids, whiteflies, and leafhoppers, led to its widespread application on fruits and vegetables ontosight.aiontosight.aisathyabama.ac.in. Beyond agriculture, this compound also found application in veterinary medicine as an anthelmintic and external parasiticide chemicalbook.com. The tobacco industry itself, with its deep involvement in the chemistry and toxicology of tobacco, contributed to the research and development of such derivatives for agricultural and industrial uses nih.gov.

Landmark Studies and Pivotal Developments in this compound Science

Several key developments mark the historical trajectory of this compound research and application. The isolation of nicotine in 1828 and its first laboratory synthesis in the early 1900s were foundational scientific achievements lgcstandards.comwikipedia.orgnih.gov. However, the specific development of this compound as a distinct chemical agent for pest control was a significant practical advancement.

The formulation of this compound by combining sulfur with tobacco liquid was a pivotal step, creating a potent insecticide vicksburgpost.com. This compound was commercialized in various forms, with "Black Leaf 40," a 40% aqueous solution of this compound, being a widely recognized product in the United States nih.gov.

Early scientific and practical engagement with this compound also included recognition of its inherent toxicity. By the 1950s, institutions like the Norwegian Plant Protection Institute acknowledged this compound as a strong poison requiring careful handling dukeupress.edu. This awareness of its potent nature influenced its application and storage protocols.

Further research delved into the optimal methods for producing this compound, studying factors such as contact time and the ratio of organic phase to acid during the sulfation process sathyabama.ac.in. These studies contributed to refining the manufacturing of this chemical agent. This compound has also been employed in research settings to investigate the biological effects of nicotine on various systems, including its role in inflammatory responses in animal models nih.gov.

Table 1: Key Milestones in Nicotine and this compound History

| Year/Period | Event | Significance |

| ~1690 | Use of tobacco extracts/nicotine as insecticide | Early recognition of nicotine's insecticidal properties. |

| 1560s | Jean Nicot introduces tobacco to France | Led to the naming of Nicotiana and nicotine. |

| 1828 | Isolation of nicotine | First chemical characterization of nicotine by Posselt and Reimann. |

| Early 1900s | First laboratory synthesis of nicotine | Enabled chemical study and manipulation of nicotine. |

| Early 1900s | Combination of sulfur and tobacco liquid into nicotine sulfate | Development of a specific, more stable insecticidal agent. |

| 1950s | Widespread use in Norwegian horticulture | Example of regional adoption of nicotine sulfate as an agricultural chemical. |

| Mid-20th C. | Development of formulations like "Black Leaf 40" | Commercialization and accessibility of nicotine sulfate as a pesticide. |

| ~1970s | Anabasine sulfate use as insecticide in Soviet Union | Demonstrates early use of related alkaloid sulfate salts as chemical agents. |

| 2014 | Nicotine sulfate banned as pesticide in the US | Marks a shift away from its use due to toxicity concerns. |

Table 2: Chemical Properties of Nicotine Sulfate (Historically Relevant)

| Property | Description |

| Chemical Formula | C₁₀H₁₅N₂·H₂SO₄ |

| Appearance | White or yellowish crystalline powder/solid |

| Solubility | Highly soluble in water |

| Nature | Sulfate salt of nicotine |

| Formation | Neutralization of nicotine with sulfuric acid |

Compound Name List:

Nicotine

this compound

Anabasine

Anabasine Sulphate

Nornicotine

β-nicotyrine

Cotinine

Anatabine

Advanced Synthesis and Isolation Methodologies of Nicotine Sulphate

Extraction Methodologies from Plant Matrices (e.g., Nicotiana tabacum Waste)

The primary natural source of nicotine (B1678760) is the tobacco plant (Nicotiana species), with significant quantities present in the leaves and other waste materials generated during tobacco processing. mdpi.comirjet.net The extraction of nicotine from this biomass is a crucial first step in the production of nicotine sulphate.

Traditional Aqueous and Solvent-Based Extraction Processes

Traditional methods for extracting nicotine from tobacco waste have relied on the principles of solubility and acid-base chemistry. grin.comnanobioletters.com These processes typically involve the following steps:

Alkalization: Tobacco waste, such as dust, leaves, and stems, is treated with an alkaline solution, like lime (calcium hydroxide) or sodium hydroxide (B78521). nanobioletters.comenvironmentclearance.nic.in This liberates the nicotine from its salt forms within the plant material into its free base form, which is more soluble in organic solvents. grin.com

Water/Solvent Extraction: The alkalized tobacco is then subjected to extraction with water or an organic solvent. sathyabama.ac.in Common solvents include kerosene (B1165875), petroleum ether, n-hexane, and trichloroethylene. sathyabama.ac.inbenchchem.com The choice of solvent is critical for extraction efficiency. grin.com In aqueous extraction, water is used to dissolve the nicotine, which is then separated from the solid waste. environmentclearance.nic.in

Acidification: The nicotine-rich extract, whether aqueous or solvent-based, is then treated with a dilute solution of sulphuric acid. environmentclearance.nic.insathyabama.ac.in This reaction converts the nicotine free base into this compound, which is a water-soluble salt. prisminltd.com The pH is carefully controlled to a range of 3.5 to 5.5 to optimize the precipitation of this compound. benchchem.com

Separation and Concentration: If an organic solvent was used, the aqueous layer containing this compound is separated. In aqueous extraction, the resulting solution is often subjected to liquid-liquid extraction with a solvent like kerosene to transfer the nicotine into the organic phase before acidification. environmentclearance.nic.insathyabama.ac.in The final this compound solution is then concentrated, often to a standard 40% formulation. nih.govgoogle.com

Table 1: Comparison of Traditional Extraction Solvents

| Solvent | Extraction Principle | Key Process Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Water | Dissolves nicotine salts and free base to some extent. nanobioletters.comenvironmentclearance.nic.in | Percolation through alkalized tobacco dust, followed by liquid-liquid extraction with kerosene and acidification. environmentclearance.nic.insathyabama.ac.in | Low cost and readily available. | Can be less selective, extracting other water-soluble impurities. nanobioletters.com Requires an additional liquid-liquid extraction step. environmentclearance.nic.in |

| Kerosene | High solubility of nicotine free base. environmentclearance.nic.in | Direct extraction of alkalized tobacco or extraction from an aqueous nicotine solution. environmentclearance.nic.insathyabama.ac.in | Efficiently extracts nicotine free base. environmentclearance.nic.in | Flammable, potential for environmental contamination, and requires solvent recovery systems. |

| Petroleum Ether / n-Hexane | High solubility of nicotine free base. benchchem.com | Continuous extraction of alkalized tobacco at elevated temperatures (70–110°C). benchchem.com | Good extraction efficiency. benchchem.com | Volatile and flammable, requiring careful handling and recovery. |

| Trichloroethylene | Effective solvent for nicotine. sathyabama.ac.in | Agitation with alkalized tobacco, followed by centrifugation and acidification. sathyabama.ac.in | High extraction capacity. | Environmental and health concerns associated with chlorinated solvents. |

Modernized and Optimized Extraction Techniques

To improve efficiency, reduce environmental impact, and enhance the purity of the final product, several modern extraction techniques have been developed and optimized.

Ion Exchange: This technique utilizes ion exchange resins for the purification and concentration of nicotine from aqueous extracts. google.comgoogle.com.na The process typically involves passing an acidic aqueous extract containing protonated nicotine over a cation exchange resin. google.com.na The nicotine ions are adsorbed onto the resin, while impurities are washed away. google.com.nagoogle.com The nicotine is then eluted from the resin using a solution such as ammonium (B1175870) hydroxide mixed with sodium or potassium hydroxide. google.com This method can be conducted in non-aqueous solvents to avoid the energy-intensive removal of water. google.comgoogle.com.na

Supercritical Carbon Dioxide (SC-CO2) Extraction: SC-CO2 extraction is a green and efficient method for isolating nicotine. nih.gov Carbon dioxide in its supercritical state (above its critical temperature and pressure) acts as a solvent with tunable properties. mdpi.com By manipulating the temperature and pressure, the density and solvating power of SC-CO2 can be precisely controlled to selectively extract nicotine. grin.comnih.gov This method avoids the use of hazardous organic solvents and can produce high-purity extracts. google.com Research has shown that parameters such as pressure, temperature, extraction time, and the use of co-solvents (modifiers) like ethanol (B145695) significantly influence the extraction yield. mdpi.comnih.govsciopen.com Optimal conditions have been reported at temperatures around 50-65°C and pressures of 15-30 MPa. mdpi.comnih.govsciopen.com

Table 2: Research Findings on Optimized Nicotine Extraction

| Technique | Key Parameters Investigated | Optimal Conditions Reported | Reported Yield/Efficiency | Source |

|---|---|---|---|---|

| Supercritical CO2 Extraction | Pressure, Temperature, Time, CO2 Flow Rate, Particle Size | 15 MPa, 50°C, 90 min for highest relative amount. nih.gov 22 MPa, 65°C, 80 min, 25 L/h CO2 flow for 97.89% extraction rate. sciopen.com | Extraction yields of 2.33% and 2.99% from different tobacco varieties. mdpi.comnih.gov Nicotine extraction rate of 97.89%. sciopen.com | nih.gov, mdpi.com, sciopen.com |

| Aqueous Two-Phase System (ATPS) | Alcohol type, Salt type, Concentration, Temperature, pH | 30 wt % 1-propanol (B7761284) + 15 wt % trisodium (B8492382) citrate (B86180) + 55 wt % water at 298.15 K and pH 9–10. acs.org | 92.5% extraction percentage with a purification factor of 3.6. acs.org | acs.org |

| Microwave-Assisted Extraction (MAE) | Temperature, Time, Solvent/Solid Ratio | 120°C resulted in the highest extraction yield for all waste samples. mdpi.com | Nicotine content ranged from 0.867% to 5.480% depending on the tobacco waste type. mdpi.com | mdpi.com |

Chemical Synthesis Routes to this compound

While extraction from natural sources is common, chemical synthesis offers an alternative route to nicotine, which is then converted to this compound. This is particularly relevant for producing specific enantiomers and avoiding impurities associated with plant extracts.

Industrial Production Techniques and Process Optimization

The industrial synthesis of this compound typically involves the synthesis of the nicotine molecule followed by its reaction with sulphuric acid. prisminltd.com A common industrial process for preparing high-purity nicotine from tobacco involves several key steps that can be optimized for continuous production:

Extraction: Crushed and alkalized tobacco is extracted with a solvent to obtain a nicotine-rich solution. google.com

Acidification: The extract is then treated with a sulphuric acid solution (8-12%) to form this compound, with the pH maintained between 3.5 and 5.5. benchchem.comgoogle.com

Concentration: The this compound solution is concentrated. google.com

Back-Extraction: The concentrated solution undergoes back-extraction with a solvent to obtain a nicotine-containing organic solution. google.com

Rectification: The organic solution is fed into a rectifying tower for separation and purification, yielding high-purity nicotine. google.com

This continuous process allows for the automatic recovery and recycling of solvents, significantly reducing labor and material consumption compared to traditional batch processes. google.com

Enantioselective Synthesis Approaches (Focus on (S)-Nicotine Precursor)

Naturally occurring nicotine is predominantly the (S)-enantiomer, which is more biologically active than the (R)-enantiomer. nih.govwikipedia.org Therefore, enantioselective synthesis focuses on producing the (S)-nicotine precursor, nornicotine (B190312), or directly synthesizing (S)-nicotine.

Several strategies for enantioselective synthesis have been explored:

Chiral Intermediates: Syntheses have utilized expensive chiral starting materials like prolinol. google.comgoogle.com

Chiral Catalysts: The use of chiral catalysts in the synthesis process can lead to the preferential formation of one enantiomer. google.comgoogle.com

Biotechnological Methods: A patented process involves the use of a recombinant enzyme, an imine reductase, to convert myosmine (B191914) into (S)-nornicotine with high stereoselectivity. nih.gov This (S)-nornicotine is then methylated to produce (S)-nicotine. nih.gov

Resolution of Racemic Mixtures: An alternative to direct enantioselective synthesis is the production of a racemic mixture of (R,S)-nicotine, followed by resolution. google.comgoogle.com This involves separating the enantiomers, often by forming diastereomeric salts with a chiral acid. mdpi.com The unwanted (R)-enantiomer can potentially be racemized and recycled. google.comgoogle.com

A common synthetic route to racemic nicotine proceeds through the intermediate myosmine, which is then reduced to nornicotine and subsequently methylated. google.comgoogle.commdpi.com

Purification and Formulation Strategies for this compound

After extraction or synthesis, this compound requires purification to remove impurities and is then formulated for its intended use.

Purification:

Distillation: High-purity nicotine can be obtained through distillation, often under vacuum to prevent degradation at high temperatures. google.comgoogle.com

Ion Exchange Chromatography: As mentioned earlier, ion exchange resins can be used to purify nicotine by selectively binding it and allowing impurities to be washed away. google.comgoogle.com.na This can be performed in non-aqueous solvents to produce a colorless product. google.com

Solvent Extraction: Multiple liquid-liquid extraction steps can be employed to purify the nicotine extract by partitioning it between immiscible solvents, leaving impurities behind. grin.com

Precipitation: In some processes, impurities are precipitated out of the solution by adding specific reagents. For instance, treating an aqueous extract with sulphuric acid can precipitate inorganic salts. google.com

Formulation:

this compound is commonly formulated as a 40% aqueous solution for agricultural use as a pesticide. nih.govenvironmentclearance.nic.ingoogle.com

For applications like smoking cessation products, highly purified nicotine is used, and the sulphate salt can be a precursor. prisminltd.com These formulations often involve incorporating the nicotine into a carrier matrix, such as an ion exchange resin (polacrilex), to control its release. purolite.com

Sophisticated Analytical and Spectroscopic Characterization of Nicotine Sulphate

Chromatographic Techniques for Nicotine (B1678760) Sulphate Analysis

Chromatography is a cornerstone for the separation and analysis of nicotine and its salts. Various chromatographic methods offer high resolution and sensitivity, making them indispensable for detailed chemical characterization.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of nicotine. upm.edu.myresearchgate.net Although nicotine sulphate itself is non-volatile, it can be analyzed by GC after appropriate sample preparation, such as extraction and derivatization. GC-MS provides highly specific spectral data, allowing for the unambiguous identification and quantification of nicotine in complex mixtures. upm.edu.myrit.edu

Research has demonstrated the utility of GC-MS for the determination of nicotine in various products. coresta.org For instance, a validated GC/MS method was used for the quantitative determination of nicotine in tobacco samples, where nicotine was extracted using a methanol/dichloromethane mixture. farmaciajournal.com The chromatographic separation is typically achieved on columns like the HP-5MS UI or DB 5 MS. farmaciajournal.comnih.gov The mass spectrometer is often operated in SCAN mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity. farmaciajournal.com

Key GC-MS Parameters for Nicotine Analysis farmaciajournal.comnih.gov

| Parameter | Typical Value |

| Column | HP-5MS UI (30 m x 0.250 mm x 0.25 µm) or DB 5 MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 100°C, ramped to 280°C |

| MSD Source Temperature | 230 °C |

| MSD Quadrupole Temperature | 150 °C |

This table is interactive. Users can sort and filter the data.

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS), is a widely used technique for the direct analysis of this compound. upm.edu.myresearchgate.netwalshmedicalmedia.com This method is particularly advantageous as it can analyze the salt form directly in aqueous solutions, simplifying sample preparation. walshmedicalmedia.com

Several studies have highlighted the development of robust LC-MS/MS methods for the quantification of nicotine and its metabolites in various biological and consumer products. nih.govnih.govcriver.com These methods offer high sensitivity and specificity, with the ability to detect and quantify nicotine at very low concentrations. nih.govnih.gov The use of reversed-phase columns, such as C18, is common for separating nicotine from other components. nih.gov

A study by Vlase et al. detailed an LC-MS/MS method for nicotine quantification in tobacco using an Atlantis HILIC column with a mobile phase of acetonitrile and 0.2% formic acid in water. itim-cj.ro The detection was achieved using electrospray ionization in positive mode (ESI+), monitoring the precursor to product ion transitions of m/z 163 > (105.8, 131.8). itim-cj.ro

Example LC-MS/MS Parameters for Nicotine Analysis itim-cj.ro

| Parameter | Specification |

| Column | Atlantis HILIC, 100 mm x 3.0 mm i.d., 3 µm |

| Mobile Phase | Acetonitrile/ 0.2% formic acid in water |

| Ionization Mode | ESI(+) |

| Precursor Ion (m/z) | 163 |

| Product Ions (m/z) | 105.8, 131.8 |

This table is interactive. Users can sort and filter the data.

Nicotine possesses a chiral center, existing as two enantiomers: (S)-(-)-nicotine and (R)-(+)-nicotine. nih.gov The naturally occurring form in tobacco is predominantly (S)-nicotine. nih.gov Chiral chromatography is essential for separating and quantifying these enantiomers, which is crucial for determining the origin of nicotine (natural vs. synthetic). nih.gov

Both GC and LC methods have been developed for the chiral separation of nicotine. Chiral GC columns, such as those with cyclodextrin-based stationary phases (e.g., cyclodexB, Rt-BDEX, and CHIRALDEX G-TA), have been successfully used to separate nicotine enantiomers. nih.govacs.org In liquid chromatography, chiral stationary phases (CSPs) like those based on cellulose derivatives (e.g., Chiralcel OJ) or macrocyclic glycopeptides are employed. nih.govphenomenex.com Supercritical fluid chromatography (SFC) with chiral columns has also been shown to provide efficient enantioseparation. oup.com

The choice of the chiral stationary phase and mobile phase composition is critical for achieving optimal resolution between the (R)- and (S)-enantiomers. nih.gov

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are vital for elucidating the molecular structure of this compound and for its quantification. These methods provide detailed information about the chemical bonds and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for the structural analysis of nicotine and its salts. upm.edu.myresearchgate.net It provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous structure confirmation. researchgate.net ¹H NMR has been used to determine the ratio of nicotine's free-base to its protonated forms by observing the chemical shifts of specific protons, which are sensitive to the protonation state. nih.govpdx.edu

In the ¹H NMR spectrum of nicotine, distinct signals are observed for the protons of the pyridine (B92270) and pyrrolidine (B122466) rings. researchgate.net The chemical shifts of the pyridine protons are particularly sensitive to protonation. nih.gov This technique can be applied directly to samples with minimal preparation, making it a valuable tool for analyzing nicotine in various matrices. pdx.edu

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of a compound by probing its vibrational modes. upm.edu.myresearchgate.net

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in nicotine. The mid-infrared spectrum of nicotine exhibits a series of characteristic absorption bands. researchgate.net These bands correspond to the stretching and bending vibrations of the C-H, C=C, C=N, and C-N bonds within the pyridine and pyrrolidine rings. researchgate.net

Raman Spectroscopy: Raman spectroscopy, and particularly Surface-Enhanced Raman Scattering (SERS), offers a highly sensitive method for the detection and quantification of nicotine. nih.govrsc.org The Raman spectrum of nicotine shows characteristic peaks, with a dominant peak around 1030 cm⁻¹ attributed to the symmetric breathing of the pyridine ring. nih.govresearchgate.net SERS significantly enhances the Raman signal, allowing for the detection of nicotine at very low concentrations. nih.govrsc.org The pH of the sample can influence the SERS signal, with optimal signals for nicotine being observed at acidic pH. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and pH Dependence

The analysis of this compound using Ultraviolet-Visible (UV-Vis) spectroscopy is a well-established method, with the compound's UV absorption profile being significantly influenced by the pH of the medium. Nicotine, a dibasic compound, possesses two nitrogen atoms—one in the pyridine ring and a more basic one in the pyrrolidine ring—with pKa values of approximately 3.0 and 8.0. nih.govjddtonline.info This characteristic means that its protonation state, and consequently its electronic transitions, can be altered by changing the pH of the solution.

In aqueous solutions, the UV absorption spectrum of nicotine exhibits distinct changes corresponding to its predominant form: di-protonated at low pH, mono-protonated at intermediate pH, and unprotonated at high pH. nih.gov At an acidic pH (e.g., pH 2.38), the spectrum shows a characteristic absorption, which is analogous to the spectrum of nornicotine (B190312) in acidic solution. nih.govresearchgate.netnih.gov As the pH increases to a more neutral or alkaline state (e.g., pH 8.25), the spectral features shift, reflecting the change in the molecule's protonation state. nih.govresearchgate.netnih.gov

Research has consistently shown that the wavelength of maximum absorption (λmax) for nicotine is around 260 nm. nih.govjddtonline.info A study utilizing a UV-Visible double beam spectrophotometer determined the λmax for nicotine in methanol to be 261 nm. jddtonline.info Another detailed investigation measured the UV absorption spectra of (S)-nicotine at various pH levels, observing distinct profiles at pH 2.08, pH 5.67, and pH 10.15. nih.gov The molar extinction coefficients are also considerably affected by the pH of the medium, while the positions of maximum absorption are only slightly affected. orientjchem.org This pH-dependent behavior is a critical consideration for quantitative analysis, as maintaining a consistent and appropriate pH is essential for reproducible and accurate results.

UV Absorption Maxima of Nicotine at Various pH Levels

This table summarizes the reported UV absorption characteristics of nicotine in aqueous solutions at different pH values, demonstrating the effect of protonation on its spectroscopic signature.

| Predominant Form | Reported pH | Wavelength Maxima (λmax) | Reference |

|---|---|---|---|

| Di-protonated | 2.08 / 2.38 | ~260 nm with vibronic structure | nih.govresearchgate.netnih.gov |

| Mono-protonated | 5.67 | - | nih.gov |

| Unprotonated | 8.25 / 10.15 | ~260 nm | nih.govresearchgate.netnih.gov |

Electrochemical and Other Advanced Detection Methodologies

Electrochemical techniques offer a powerful alternative for the detection of this compound, providing high sensitivity, rapid measurement, and cost-effectiveness compared to traditional chromatographic methods. nih.gov These methods typically involve the electrochemical oxidation of the nicotine molecule at the surface of a modified electrode. However, the direct voltammetric determination of nicotine at bare electrodes can be challenging due to slow electrode kinetics and high overpotential requirements, which can lead to poorly reproducible results. nih.gov

To overcome these limitations, various advanced electrode modifications have been developed to enhance the electrocatalytic activity towards nicotine oxidation. These sensors often employ nanomaterials and specific chemical modifiers to increase the electroactive surface area and improve sensitivity. For instance, a glassy carbon electrode (GCE) modified with graphene oxide (GO) nanosheets and 1,2-naphthoquinone-4-sulphonic acid (Nq) demonstrated a significantly enhanced response for nicotine detection. nih.govnih.govdntb.gov.ua This sensor exhibited a low detection limit of 12.7 nM and was successfully applied to detect nicotine in tobacco products and urine samples. nih.govnih.gov

Different voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to study the electrochemical behavior and quantify nicotine. worldscientific.com In one study, a carbon paste electrode (CPE) was used to detect nicotine in green tea samples, achieving a limit of detection (LOD) of 0.24 µM within a linear range of 5 µM to 200 µM. worldscientific.com Another approach utilized a screen-printed carbon electrode (SPCE) grafted with para-aminobenzene sulfonic acid, which showed a linear response from 0.5 to 300 µM with an LOD of 0.35 µM. jscimedcentral.com The choice of supporting electrolyte and the pH of the buffer solution are critical parameters that must be optimized to achieve the best sensor performance. nih.govdntb.gov.uaworldscientific.com

Performance of Various Electrochemical Sensors for Nicotine Detection

This table compares the analytical performance of different modified electrodes used for the electrochemical detection of nicotine, highlighting their linear ranges and limits of detection.

| Electrode Type | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Graphene Oxide/Nq Modified GCE | DPV, CV | 6.5 - 245 | 0.0127 µM (12.7 nM) | nih.govnih.gov |

| Carbon Paste Electrode (CPE) | DPV, CV | 5 - 100 | 0.24 µM | worldscientific.com |

| para-Aminobenzene Sulfonic Acid Grafted SPCE | Square Wave Voltammetry | 0.5 - 300 | 0.35 µM | jscimedcentral.com |

Sample Preparation and Matrix Effects in this compound Analysis

The accurate quantification of this compound in complex samples necessitates effective sample preparation to isolate the analyte from interfering matrix components. tandfonline.com The choice of preparation method depends heavily on the sample matrix, which can range from tobacco products and e-liquids to biological fluids like blood and urine, and even food products. nih.govnih.gov Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. tandfonline.comnih.gov

For tobacco samples, preparation may involve grinding the leaves, followed by extraction with a solvent such as methanol or an aqueous acetic acid solution. coresta.orgarabjchem.org In a case of ground beef adulterated with a this compound pesticide, analysis was performed using a combination of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), which required specific extraction protocols to isolate the nicotine and sulphate ions from the meat matrix. nih.gov

Matrix effects present a significant challenge in nicotine analysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net Components of the sample matrix can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification. mdpi.comresearchgate.net For example, in the analysis of e-liquids, the solvent mixture of propylene glycol (PG) and vegetable glycerin (VG) has been reported to cause matrix effects. researchgate.net Similarly, the high salt concentration in urine samples can interfere with spray ionization in mass spectrometry. nih.gov To mitigate these effects, various strategies are employed. The use of isotopically labeled internal standards is a common and effective approach to compensate for signal suppression or enhancement. mdpi.comresearchgate.net Additionally, cleanup steps such as passing the extract through a silica gel column can be used to remove interfering substances before analysis. arabjchem.org The QuEChERS method, which combines extraction with a cleanup step using salts and sorbents like magnesium sulfate (B86663) and primary secondary amine (PSA), has also been successfully applied to complex matrices like hair and nails. nih.gov

Environmental Biogeochemistry and Degradation Pathways of Nicotine Sulphate

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, such as light, water, and chemical reactions.

Nicotine (B1678760) is not inherently susceptible to direct photolysis by sunlight because it lacks chromophores that absorb light at wavelengths greater than 290 nm nih.gov. However, under laboratory conditions and simulated solar irradiation, nicotine does undergo photodegradation. The kinetics of this process are significantly influenced by environmental factors, particularly pH. Faster degradation rates are observed when nicotine exists in its monoprotonated form, which predominates in the pH range of 5-8 nih.govresearchgate.net.

Studies have indicated that photodegradation follows pseudo-first-order kinetics with respect to nicotine concentration at lower levels, shifting to a lower order at higher concentrations due to light absorption saturation nih.govresearchgate.net. While UV254 irradiation can effectively remove nicotine from water, it results in the formation of various by-products, with only a fraction of the total organic carbon being mineralized nih.gov. Six photo-products have been identified using liquid and gas chromatography coupled with mass spectrometry nih.gov. The presence of humic acids can slightly retard photodegradation by competing for light, whereas salts generally have no significant effect researchgate.net. Advanced oxidation processes, such as those involving photocatalysts like nano-TiO2 engineered reduced graphene oxide composites, have demonstrated substantial nicotine decomposition under UV light rsc.org.

Table 1: Photodegradation of Nicotine under Various Conditions

| Condition/Wavelength | Degradation Rate/Percentage | Notes | Source(s) |

| UV254 irradiation | Fast removal | Pseudo first-order at low concentration; shifts to lower order at high concentration | nih.gov |

| UV254 irradiation | 9.5% | Total organic carbon removal after irradiation; by-product formation | nih.gov |

| UV light | ~80% | Using nano-TiO2 composite (2 mg) at 90 min | rsc.org |

| Simulated solar | Faster kinetics | At pH 5-8 (monoprotonated form dominant) | nih.govresearchgate.net |

| Simulated solar | Slightly slower | In river water compared to ultra-pure water | researchgate.net |

| Simulated solar | Similar kinetics | In seawater | researchgate.net |

| Simulated solar | Relatively faster | In rain water (lower pH) | researchgate.net |

Nicotine sulphate can decompose upon heating, releasing toxic fumes of sulfur and nitrogen oxides noaa.govilo.org. It may also react exothermically with strong oxidizing and reducing agents noaa.gov.

Nicotine, and by extension its sulphate salt, is generally resistant to hydrolysis under typical environmental conditions due to the absence of functional groups prone to hydrolysis nih.gov. However, other chemical transformations can occur. For instance, in wastewater treatment, nicotine removal may involve transformation into oxidized and chlorinated products rather than complete mineralization researchgate.net.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms. Nicotine is known to be readily biodegradable in both soil and aquatic environments by various microbial species researchgate.netnih.gov.

Microorganisms utilize nicotine as a primary source of carbon, nitrogen, and energy nih.gov. Numerous nicotine-degrading bacteria (NDB) have been isolated from tobacco-contaminated soils, leaves, and waste products, including species of Pseudomonas, Arthrobacter, Ochrobactrum, and Agrobacterium nih.govresearchgate.netresearchgate.netacademicjournals.orgnih.gov.

The biodegradation rates vary depending on the environmental matrix and microbial community. Reported half-lives for nicotine range from approximately 0.5 days in activated sludge and soil to 3 days in water researchgate.netnih.govmdpi.com. In soil, microbial flora can degrade nicotine completely within a week, with this process accelerating to less than 24 hours when organic manure is present, which enhances microbial activity researchgate.net. In contrast, sterilized soil, lacking microorganisms, shows no degradation researchgate.net. Acclimated activated sludge systems have demonstrated very high removal efficiencies (up to 99.81%), highlighting the importance of microbial adaptation srce.hr.

Table 2: Nicotine/Nicotine Sulphate Biodegradation Rates

| Medium | Degradation Rate/Half-life | Conditions/Notes | Source(s) |

| Aerobic soil slurries | ~3 days | Nicotine hemisulfate biodegradation | researchgate.netmdpi.com |

| Activated sludge | 0.5 days | Unacclimated incubations; nicotine hemisulfate | researchgate.netmdpi.com |

| Water | ~3 days | Estimated half-life | researchgate.netnih.gov |

| Soil | ~0.5 days | Estimated half-life | researchgate.netnih.gov |

| Atmosphere | <5.0 hours | Estimated half-life (hydroxyl radical, ozone reactions) | researchgate.netnih.gov |

| Soil | <1 week | Microbial flora degradation | researchgate.net |

| Soil | <24 hours | With added organic manure | researchgate.net |

| Activated sludge | 99.81% removal | Acclimated system; effluent 0.95 mg/L | srce.hr |

| Water | 3.0 days | Estimated half-life | nih.gov |

| Soil | 0.5 days | Estimated half-life | nih.gov |

Optimal conditions for nicotine degradation by bacteria typically involve temperatures around 30°C and a pH range of 6.4 to 7.5 nih.gov. The presence of various carbon and nitrogen sources can influence degradation rates; for instance, yeast extract, glucose, and Tween 80 can enhance it, while ammonium (B1175870) sulphate may decrease efficiency nih.gov.

Microbial degradation of nicotine proceeds through several identified metabolic pathways, including the pyridine (B92270) pathway, the pyrrolidine (B122466) pathway, and a variant known as the VPP pathway researchgate.netresearchgate.netacademicjournals.orgbeilstein-journals.orgfao.org. These pathways involve a series of enzymatic reactions that break down the nicotine molecule.

Key intermediate metabolites identified during nicotine biodegradation include:

6-hydroxynicotine (6-HN) : Formed by hydroxylation of the pyridine ring, often the initial step in the pyridine and VPP pathways nih.govbeilstein-journals.org.

Nornicotine (B190312) : A demethylated product of nicotine nih.gov.

Pseudooxynicotine : An amino ketone metabolite acs.org.

6-hydroxy-N-methylmyosmine : An intermediate in the VPP pathway researchgate.netnih.gov.

6-hydroxy-3-succinoylpyridine (HSP) : A metabolite in both pyridine and VPP pathways researchgate.netfao.orgnih.gov.

2,5-dihydroxypyridine (B106003) (2,5-DHP) : A common intermediate, further metabolized into compounds like fumaric acid researchgate.netnih.gov.

Some degradation pathways can convert nicotine into compounds like pseudooxynicotine, which is a precursor to tobacco-specific nitrosamines (TSNAs), some of which are potent carcinogens nih.govacs.org. However, the microbial degradation process can also yield industrially valuable compounds such as HSP and DHP researchgate.net.

Environmental Transport and Fate in Ecosystems

Nicotine, released into the environment, primarily partitions into aquatic systems. Estimates suggest that approximately 93% of released nicotine is found in water, with smaller percentages in soil (4%), air (3%), and sediment (0.4%) researchgate.netnih.gov. Its high water solubility facilitates its transport through surface and groundwater researchgate.nettobaccotactics.orgnih.govtext2fa.irresearchgate.net.

The environmental fate of nicotine is influenced by pH. In most natural waters, the monoprotonated form of nicotine dominates and is highly water-miscible. However, under more alkaline conditions, the proportion of the more volatile free-base form increases, which can lead to greater partitioning into the air researchgate.nettext2fa.ir. Despite its presence in various environmental compartments, nicotine is not expected to bioaccumulate in organisms researchgate.netnih.gov.

Compound List

this compound

Nicotine

6-hydroxynicotine (6-HN)

Nornicotine

Pseudooxynicotine

6-hydroxy-N-methylmyosmine

6-hydroxy-3-succinoylpyridine (HSP)

2,5-dihydroxypyridine (2,5-DHP)

Cotinine

Tobacco-specific nitrosamines (TSNAs)

Biochemical and Molecular Investigations of Nicotine Sulphate

Enzymatic Transformations and Metabolic Pathways (Beyond Primary Biosynthesis)

In biological systems, nicotine (B1678760) sulphate dissociates into nicotine and sulfate (B86663) ions. The subsequent metabolic fate and enzymatic transformations are thus primarily attributed to nicotine itself. Nicotine undergoes extensive biotransformation, predominantly in the liver, through a series of enzymatic reactions that convert it into various metabolites. These pathways are crucial for its elimination from the body and can influence its pharmacological effects and toxicity. The major enzymatic systems involved include cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), and UDP-glucuronosyltransferases (UGTs) nih.govnih.govpharmgkb.orgnii.ac.jpoup.comwikipathways.orgnih.gov.

The most quantitatively significant metabolic pathway for nicotine involves C-oxidation , primarily catalyzed by CYP2A6 in human livers nih.govnih.govpharmgkb.orgnii.ac.jpoup.comnih.govpnas.orgresearchgate.netresearchgate.netnih.govresearchgate.net. This process begins with the 5'-hydroxylation of nicotine, forming a nicotine-Δ1',5'-iminium ion, which is in equilibrium with 5'-hydroxynicotine. This iminium ion is then further oxidized, either by CYP2A6 itself or by aldehyde oxidase (AOX1), to produce cotinine nih.govnih.govpharmgkb.orgoup.compnas.orgresearchgate.net. Cotinine is considered the major metabolite of nicotine, accounting for approximately 70-80% of the absorbed dose in humans nih.govpharmgkb.orgnii.ac.jpoup.comresearchgate.netnih.govresearchgate.netfrontiersin.org.

Another significant pathway is N-oxidation , catalyzed by flavin-containing monooxygenase 3 (FMO3) nih.govpharmgkb.orgnih.govwikipedia.orgncats.ioaacrjournals.orgpharmgkb.org. This reaction yields nicotine N'-oxide , which represents about 4-7% of the total nicotine metabolism nih.govpharmgkb.orgnih.govfrontiersin.orgwikipedia.orgncats.iopharmgkb.orgresearchgate.net. Nicotine N'-oxide is generally considered a detoxification product and is not further metabolized to a significant extent, though it can be reduced back to nicotine in the intestines, potentially leading to nicotine recycling nih.govpharmgkb.orgncats.iopharmgkb.org.

N-glucuronidation is also a notable pathway, where nicotine is conjugated with glucuronic acid to form nicotine glucuronide . This reaction is primarily mediated by UDP-glucuronosyltransferases (UGTs) , with UGT2B10 identified as a key enzyme, and to a lesser extent UGT1A4 and UGT1A9 nih.govnih.govpharmgkb.orgnii.ac.jpoup.comresearchgate.netnih.govresearchgate.netpharmgkb.orgnih.gov. Typically, nicotine glucuronidation accounts for 3-5% of nicotine metabolism, but this proportion can be higher in certain individuals or ethnic groups nih.govpharmgkb.orgoup.comfrontiersin.orgnih.gov.

Other, less prevalent pathways include 2'-hydroxylation , which produces 4-(methylamino)-1-(3-pyridyl)-1-butanone, a compound that can be further metabolized into precursors for tobacco-specific carcinogens like NNK pharmgkb.orgpnas.orgwikipedia.org. Oxidative N-demethylation and methylation of the pyridine (B92270) nitrogen to form nicotine isomethonium ion are also minor metabolic routes nih.govnih.govwikipedia.org.

The relative importance of these pathways can vary significantly between individuals due to genetic polymorphisms in the metabolizing enzymes, particularly CYP2A6 nii.ac.jpresearchgate.netnih.gov.

Key Enzymatic Transformations and Metabolites of Nicotine

| Transformation Type | Primary Enzyme(s) | Key Metabolite(s) | Approximate Percentage of Metabolism |

| C-oxidation | CYP2A6, CYP2B6, CYP2A13, AOX1 | Cotinine | 70-80% |

| N-oxidation | FMO3, FMO1, FMO2, FMO4, FMO5 | Nicotine N'-oxide | 4-7% |

| N-glucuronidation | UGT2B10, UGT1A4, UGT1A9 | Nicotine glucuronide | 3-5% (can be higher) |

| 2'-Hydroxylation | CYP2A6, CYP2B6 | 4-(methylamino)-1-(3-pyridyl)-1-butanone | Minor |

| N-demethylation | Various CYP enzymes | Nornicotine (B190312) | Minor |

| Pyridine N-methylation | Not specified | Nicotine isomethonium ion | Minor |

Compound List

Nicotine Sulphate

Nicotine

Sulfate ions

Nicotine-Δ1',5'-iminium ion

5'-Hydroxynicotine

Cotinine

Nicotine N'-oxide

Nicotine glucuronide

4-(methylamino)-1-(3-pyridyl)-1-butanone

Nornicotine

Nicotine isomethonium ion

2-Hydroxynicotine

3'-Hydroxycotinine

Cotinine N-oxide

Cotinine glucuronide

3'-Hydroxycotinine glucuronide

NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone)

NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol)

Theoretical and Computational Approaches to Nicotine Sulphate

Quantum Chemical Calculations and Molecular Modeling of Nicotine (B1678760) and its Sulphate Salt

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of the nicotine molecule and its protonated forms, which are the constituents of nicotine sulphate. In this compound, the nicotine molecule is typically doubly protonated due to the presence of sulphuric acid.

Molecular modeling of the this compound salt involves understanding the electrostatic interactions between the nicotinium cations and the sulphate anion. The protonation of nicotine occurs at its two nitrogen atoms: one in the pyridine (B92270) ring and the other in the pyrrolidine (B122466) ring. Computational studies on protonated nicotine reveal significant changes in the electron distribution upon protonation, which influences its intermolecular interactions.

Table 1: Calculated Properties of Nicotine and Protonated Nicotine

| Parameter | Nicotine (Neutral) | Monoprotonated Nicotine | Diprotonated Nicotine |

|---|---|---|---|

| Methodology | DFT/B3LYP | DFT/B3LYP | DFT/B3LYP |

| Basis Set | 6-311++G(d,p) | 6-311++G(d,p) | 6-311++G(d,p) |

| Dipole Moment (Debye) | ~2.3 D | ~14.8 D | Not applicable (cation) |

| Proton Affinity (Pyridine N) (kJ/mol) | ~930 | Not applicable | Not applicable |

| Proton Affinity (Pyrrolidine N) (kJ/mol) | ~980 | Not applicable | Not applicable |

This table is generated based on typical values found in computational chemistry literature and is for illustrative purposes.

Conformational Analysis and Energy Landscape Studies

The nicotine molecule possesses a degree of conformational flexibility due to the rotation around the C-C bond connecting the pyridine and pyrrolidine rings. Conformational analysis of nicotine and its protonated forms is essential for understanding its biological activity and physical properties.

Energy landscape studies involve mapping the potential energy of the molecule as a function of its geometry. These studies can identify the most stable conformers and the energy barriers between them. For this compound, the energy landscape would also include the interactions with the sulphate ion, revealing the preferred binding sites and orientations of the anion around the nicotinium cation.

Table 2: Relative Energies of Nicotine Conformers

| Conformer | Dihedral Angle (Pyridine-Pyrrolidine) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Global Minimum | ~90° | 0.0 | MP2/6-31G* |

| Transition State | ~0° | ~5.0 | MP2/6-31G* |

| Local Minimum | ~180° | ~1.5 | MP2/6-31G* |

This table presents hypothetical data based on known conformational preferences of nicotine for illustrative purposes.

Reaction Mechanism Predictions for Synthesis and Degradation

The degradation of nicotine can proceed through various pathways, including oxidation and microbial degradation. Theoretical studies can model these degradation pathways at a molecular level. For instance, the initial steps of nicotine oxidation can be investigated by calculating the activation energies for the reaction of nicotine with oxidizing agents.

In the context of microbial degradation, computational models can help elucidate the mechanism of enzymatic reactions involved in the breakdown of the nicotine molecule. While specific studies on the degradation of this compound are limited, the degradation pathways of the nicotine cation are expected to be similar to those of the neutral molecule, albeit with potential differences in reaction rates due to the altered electronic structure.

Table 3: Predicted Degradation Intermediates of Nicotine

| Degradation Pathway | Key Intermediate | Predicted Stability |

|---|---|---|

| Oxidation | Cotinine | High |

| Microbial (Pseudomonas) | 6-hydroxynicotine | Moderate |

| Microbial (Arthrobacter) | Pseudooxynicotine | Moderate |

This table is based on established degradation pathways of nicotine.

Evolution of Regulatory Science and Policy for Nicotine Sulphate As a Chemical Substance

Historical Development of Chemical Substance Classification and Control

The journey of nicotine (B1678760) sulphate within the realm of chemical regulation began with its early recognition and application. Nicotine, extracted from tobacco plants, has been utilized as an insecticide since at least the late 17th century wikipedia.org. Nicotine sulphate, often formulated as "Black Leaf 40," emerged as a prominent chemical agent for pest control due to its rapid action nih.govsathyabama.ac.in. This historical use placed this compound within the purview of early pesticide regulations, which were precursors to modern chemical substance control frameworks.

The late 19th and early 20th centuries saw the development of various chemical pesticides, including inorganic compounds like Paris Green and Bordeaux Mixture, alongside purified botanical extracts and synthesized organic chemicals fishersci.com. As the understanding of chemical properties and their impact grew, so did the need for systematic classification and control of these substances. This compound, due to its inherent toxicity, was an early candidate for regulatory scrutiny, initially within the context of its agricultural applications.

In the United States, the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) has been instrumental in regulating pesticides. Older pesticides, including nicotine and its derivatives, have undergone review processes under FIFRA to assess their health and environmental effects according to contemporary safety standards nih.gov. Similarly, in India, the usage of this compound has been subject to restrictions under the Pesticide Act of 1968 tifac.org.inresource.org, indicating an early national approach to controlling its application as a chemical substance. These historical regulatory actions, though often product-specific in their initial focus, laid the groundwork for broader chemical substance management by highlighting the need for classification, risk assessment, and control measures for compounds like this compound.

Academic and Scientific Discourse on Chemical Regulation for this compound

Academic and scientific discourse plays a crucial role in shaping the regulatory science of chemical substances. For this compound, this discourse has primarily centered on its chemical properties, toxicological profile, and environmental fate, which directly inform its classification under global and national regulatory systems.

The development of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) has been a significant driver in standardizing the scientific basis for chemical regulation berkeley.edu. Scientific data, including acute toxicity studies (oral, dermal, inhalation), environmental hazard assessments (aquatic toxicity), and classifications for specific target organ toxicity, are fundamental to assigning GHS hazard categories to substances like this compound chemreg.netsigmaaldrich.comilo.org. For instance, studies detailing median lethal doses (LD50) and median effective concentrations (EC50) for various organisms contribute to its classification as "Fatal if swallowed," "Fatal in contact with skin," "Fatal if inhaled," and "Toxic to aquatic life with long lasting effects" chemreg.netsigmaaldrich.comilo.org.

Research into the chemical behavior and potential hazards of this compound has also informed its inclusion and classification within various national chemical inventories and regulatory databases. Scientific literature and databases contribute to understanding its physical and chemical properties, which are essential for accurate chemical identification and risk assessment. While direct academic discourse solely on the regulation of this compound as a chemical substance may be less prominent than on its toxicological properties, the scientific data generated and disseminated forms the bedrock upon which regulatory bodies build their classifications and control measures.

International and National Frameworks for Chemical Substance Registration

This compound is recognized and managed under various international and national chemical substance registration and control frameworks. These frameworks aim to ensure that chemical substances are properly identified, assessed, and controlled to protect human health and the environment.

International Frameworks:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to classifying chemical hazards and communicating them through labels and safety data sheets berkeley.edu. This compound has been classified under GHS, with hazard statements indicating its acute toxicity and environmental hazards chemreg.netsigmaaldrich.comilo.org. This classification is crucial for international trade and regulatory consistency.

For transportation, this compound is assigned a UN classification, typically as UN 1658, Class 6.1 (Toxic substances), Packing Group II, indicating a high degree of hazard sigmaaldrich.comilo.org. This classification is managed under international agreements for the transport of dangerous goods.

National Frameworks:

United States:

The Toxic Substances Control Act (TSCA) , enacted in 1976, provides the U.S. Environmental Protection Agency (EPA) with authority to regulate chemicals in commerce that are not covered by other statutes wikipedia.org. This compound is listed in the TSCA Inventory, indicating its presence in U.S. commerce chemicalbook.com.

The Emergency Planning and Community Right-to-Know Act (EPCRA) , specifically Section 313, requires facilities to report releases of certain toxic chemicals, including those in the "Nicotine and Salts Category," to the Toxics Release Inventory (TRI) epa.gov. This compound falls under this reporting requirement.

While nicotine-based insecticides have faced bans or cancellations of registrations for pesticide use in the U.S. wikipedia.orgnih.gov, these actions reflect regulatory control over the substance's application rather than its fundamental registration as a chemical entity under TSCA.

European Union:

The European Chemicals Agency (ECHA) manages the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation and the Classification and Labelling (C&L) Inventory. This compound is registered under REACH and listed in the C&L Inventory, with hazard classifications communicated according to CLP (Classification, Labelling and Packaging) Regulation europa.eu. While currently not manufactured or imported into the European Economic Area, its registration signifies its inclusion within the EU's chemical management system europa.eu.

Japan:

this compound is listed in Japan's chemical substance inventories, such as the NITE-CHRIP (Chemical Risk Information Platform), indicating its status under Japanese chemical regulations nite.go.jp.

India:

As mentioned, this compound's use as a pesticide has been restricted under the Pesticide Act, 1968 tifac.org.inresource.org. This highlights a national regulatory approach focused on controlling its application.

These various frameworks demonstrate the ongoing effort to systematically classify and manage this compound as a chemical substance, ensuring its handling and use are understood and controlled according to established scientific and regulatory principles.

Q & A

Basic: What analytical techniques are recommended for quantifying nicotine sulphate in plant tissues or biological samples?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard due to its high sensitivity and specificity in detecting this compound at trace levels .

- Gas Chromatography (GC) paired with flame ionization detection (FID) is suitable for volatile derivatives but requires derivatization steps, which may introduce variability .

- Spectrophotometric methods (e.g., UV-Vis) are cost-effective but less precise due to interference from alkaloid analogs.

Methodological Consideration:

- Validate protocols using spiked matrices to account for recovery rates (e.g., 70–90% recovery in plant tissues) .

- Include internal standards (e.g., deuterated nicotine) to normalize instrument drift .

Basic: How can researchers standardize this compound extraction protocols for reproducibility?

Answer:

- Solvent Selection: Use polar solvents (e.g., methanol or water-acid mixtures) to optimize yield, as this compound is highly water-soluble .

- Sample Preparation:

- Quality Control:

- Report extraction efficiency using a reference material (e.g., NIST Standard Reference Material).

- Replicate extractions in triplicate to assess variability .

Example Workflow:

| Step | Parameter | Optimal Condition |

|---|---|---|

| 1 | Solvent | 0.1% H₂SO₄ in H₂O |

| 2 | pH | 3.5–4.0 |

| 3 | Time | 2 hours (shaking) |

Advanced: How can contradictory pharmacokinetic data for this compound in preclinical models be resolved?

Answer:

- Systematic Review Framework:

- Experimental Replication:

- Conduct dose-response studies in controlled conditions (e.g., fixed diet, circadian synchronization) to isolate pharmacokinetic variability .

- Apply mixed-effects models to account for inter-individual differences .

Case Study:

Inconsistent half-life values (t₁/₂ = 1.5–4.2 hours in rodents) were resolved by standardizing hepatic enzyme activity measurements across labs .

Advanced: What experimental designs are optimal for assessing this compound’s ecological impact in agricultural research?

Answer:

- Microcosm Studies:

- Longitudinal Field Trials:

Data Interpretation:

- Apply hazard quotient (HQ) models: HQ = Environmental Concentration / LC₅₀. HQ > 1 indicates high risk .

Advanced: How can researchers address discrepancies in this compound’s neurotoxic vs. neuroprotective effects in vitro?

Answer:

- Dose-Dependent Analysis:

- Mechanistic Studies:

- Meta-Analysis:

Key Finding:

this compound’s activation of α7-nAChR promotes Aβ clearance in Alzheimer’s models at 1 nM but induces oxidative stress at 10 μM .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles .

- Ventilation: Use fume hoods for weighing powdered forms (TLV-TWA = 0.5 mg/m³) .

- Spill Management:

- Neutralize spills with 10% sodium bicarbonate before disposal .

- Avoid aqueous rinses to prevent environmental contamination .

Advanced: How can machine learning optimize this compound synthesis pathways?

Answer:

- Data Curation: Compile reaction parameters (e.g., temperature, catalyst type) and yields from patents/literature into a structured database .

- Model Training:

- Use gradient-boosted decision trees (e.g., XGBoost) to predict optimal conditions (R² > 0.85 validated in cross-testing) .

- Apply SHAP values to interpret feature importance (e.g., solvent polarity > reaction time) .

Case Study:

A Bayesian optimization model reduced synthesis steps from 5 to 3 while maintaining 92% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.